molecular formula C10H15NO B1353649 3-m-Tolyloxy-propylamine CAS No. 26646-51-5

3-m-Tolyloxy-propylamine

Cat. No. B1353649
CAS RN: 26646-51-5
M. Wt: 165.23 g/mol
InChI Key: KYPNQHWSJGEREB-UHFFFAOYSA-N
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Description

3-m-Tolyloxy-propylamine is a useful research chemical . It is used in a variety of research applications .


Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C10H15NO . The structure includes a tolyloxy (a toluene ring with an oxygen) and a propylamine (a three-carbon chain with an amine) group .


Physical And Chemical Properties Analysis

This compound has a boiling point of 278.7 °C . Its chemical formula is C10H15NO .

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds structurally related to 3-m-Tolyloxy-propylamine have been utilized in chemical synthesis and reactions. For instance, 3-(Dimethylamino)-1-propylamine (DMAPA) has been highlighted for its versatility in organic synthesis, particularly in carbohydrate chemistry for the removal of byproducts and in anomeric deacylation reactions, facilitating the production of 1-O deprotected sugars and subsequent formation of imidate glycosyl donors (Andersen, Heuckendorff, & Jensen, 2015). Such chemical functionalities are crucial for developing new pharmaceuticals and materials.

Catalysis and Material Science

Novel core–shell structured magnetic silica supported propylamine/molybdate complexes have been synthesized, demonstrating efficiency as recoverable nanocatalysts in the synthesis of pyrano-pyrazole derivatives (Neysi, Zarnegaryan, & Elhamifar, 2019). This application is significant in green chemistry, offering an environmentally friendly alternative to traditional catalysts due to its recoverability and reuse in catalytic processes.

Environmental Science

The capture and sequestration of carbon dioxide (CO2) is a critical area of research in combating climate change. Studies have investigated the potential of 3-(methylamino)propylamine (MAPA) and its aqueous solutions for CO2 capture from flue gas (Voice et al., 2013). Although MAPA showed certain disadvantages compared to other solvents in terms of capacity and susceptibility to thermal degradation, such research is vital in exploring alternative solvents for efficient CO2 capture.

Pharmaceutical and Biological Applications

In the domain of pharmaceutical sciences, derivatives of lapachol and nor-lapachol, including compounds with structural similarities to this compound, have been evaluated for their antibacterial and modulatory activities. These studies contribute to the development of new therapeutic agents and understanding the molecular basis of their action (Figueredo et al., 2020).

Safety and Hazards

3-m-Tolyloxy-propylamine is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

3-m-Tolyloxy-propylamine is a versatile research chemical with potential applications in various fields . It is available in bulk quantities for research purposes .

properties

IUPAC Name

3-(3-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPNQHWSJGEREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427933
Record name 3-m-Tolyloxy-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26646-51-5
Record name 3-(3-Methylphenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26646-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-m-Tolyloxy-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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